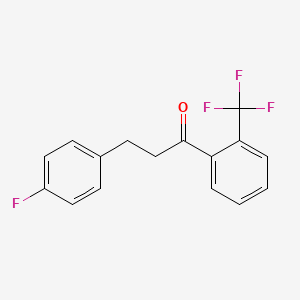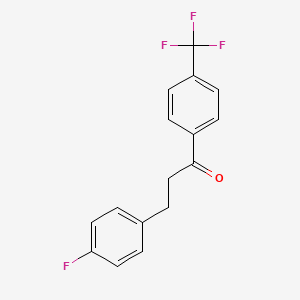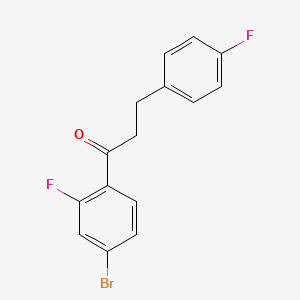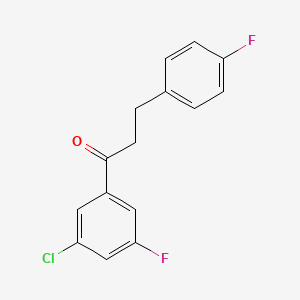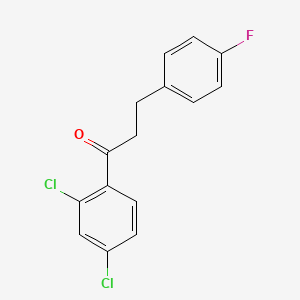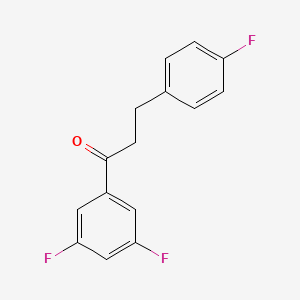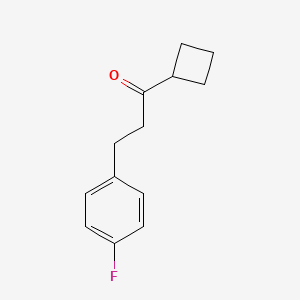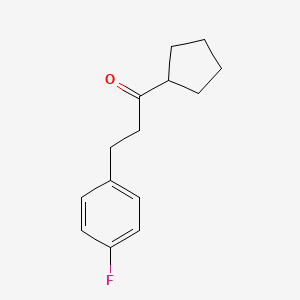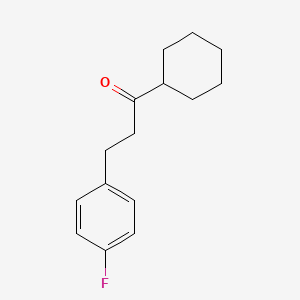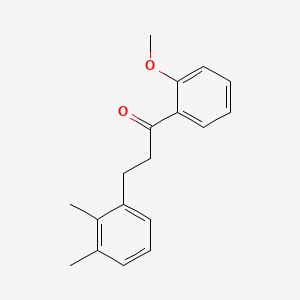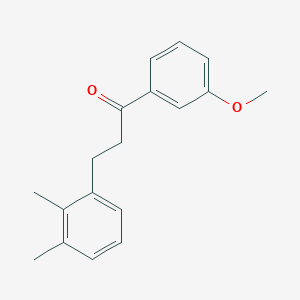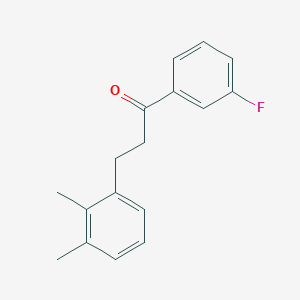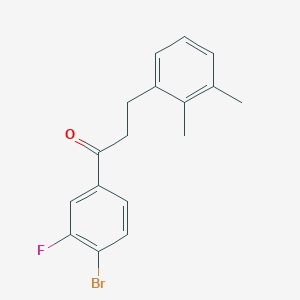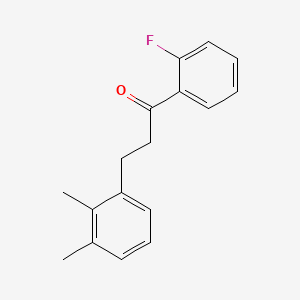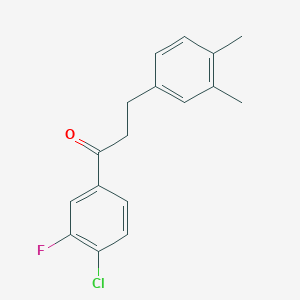
4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4’-Chloro-3-(3,4-dimethylphenyl)-3’-fluoropropiophenone” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and a phenyl group (C6H5). The compound also contains chlorine (Cl) and fluorine (F) atoms, which are halogens, and a ketone functional group (C=O).
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, it might involve a Friedel-Crafts acylation, which is a common method for introducing a ketone functional group onto an aromatic ring. The presence of halogens might be introduced through halogenation reactions.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The halogens might undergo nucleophilic substitution reactions, and the ketone group might undergo nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a ketone group might increase its polarity, and the halogens might increase its molecular weight.Applications De Recherche Scientifique
1. Biological and Pharmacological Effects of Phenolic Compounds
Phenolic compounds like Chlorogenic Acid (CGA) have attracted attention due to their biological and pharmacological effects. CGA, a dietary polyphenol, exhibits antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It's speculated to play crucial roles in lipid and glucose metabolism regulation, potentially treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
2. Development of Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds are important in the development of chemosensors for detecting various analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well documented, indicating the potential for further development and optimization for various scientific and industrial applications (Roy, 2021).
3. Environmental Impact and Removal Techniques
Certain phenolic compounds, like 4-tert-Octylphenol, are known for their environmental presence and endocrine interference. Understanding the environmental impact, removal techniques, and toxicities of such compounds is crucial for developing effective strategies for environmental protection and pollution control (Olaniyan et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound would likely depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed.
Orientations Futures
Future research on this compound might involve exploring its potential applications, studying its reactivity under various conditions, and investigating its environmental impact.
Please note that this is a general analysis based on the functional groups present in the compound. For a more accurate and detailed analysis, specific studies and experiments would need to be conducted on the compound itself.
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVNHFSCEBSOHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644850 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(3,4-dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898779-53-8 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

